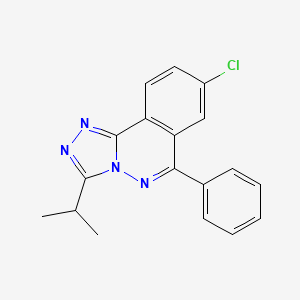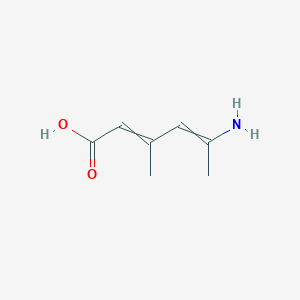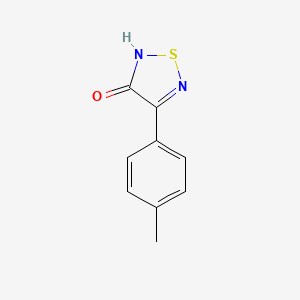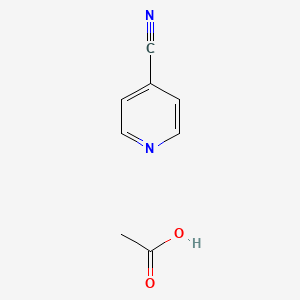
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one is an organic compound with a complex structure that includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-hydroxy-3-methyl-2-butanone with a suitable dioxolane derivative under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme activity and metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: A structurally similar compound with different functional groups.
Acetoin: Another related compound with similar chemical properties.
Uniqueness
3-Hydroxy-3-methyl-4-(2,2,5-trimethyl-2H-1,3-dioxol-4-yl)butan-2-one is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
89435-01-8 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-hydroxy-3-methyl-4-(2,2,5-trimethyl-1,3-dioxol-4-yl)butan-2-one |
InChI |
InChI=1S/C11H18O4/c1-7-9(15-10(3,4)14-7)6-11(5,13)8(2)12/h13H,6H2,1-5H3 |
Clé InChI |
RDBXOZPWBHQGAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(O1)(C)C)CC(C)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)



![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)






![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
